3-Acetyl-4-hydroxy-2H-chromen-2-one

Catalog No.
S990781
CAS No.
2555-37-5
M.F
C11H8O4
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-4-hydroxy-2H-chromen-2-one

CAS Number

2555-37-5

Product Name

3-Acetyl-4-hydroxy-2H-chromen-2-one

IUPAC Name

3-acetyl-4-hydroxychromen-2-one

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3

InChI Key

UTZHUXAPJIBIBQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O

3-Acetyl-4-hydroxy-2H-chromen-2-one, also known as 3-acetyl-4-hydroxycoumarin, is a derivative of coumarin featuring an acetyl group at the 3-position and a hydroxy group at the 4-position. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Structurally, it is characterized by a chromenone backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrone ring.

The exact mechanism of action of 3-AHC remains under investigation. Studies suggest it might act as a free radical scavenger due to the presence of the phenolic hydroxyl group []. Furthermore, its potential anti-inflammatory properties may be linked to the modulation of specific signaling pathways []. More research is required to elucidate the detailed mechanisms underlying its biological effects.

  • HIV Integrase Inhibition: A study published in 2008 explored the potential of 3-Acetyl-4-hydroxy-2-pyranone derivatives (compounds structurally similar to 3-Acetyl-4-hydroxy-2-benzopyrone) as HIV integrase inhibitors. The research found that these compounds showed promise in inhibiting HIV integrase activity, an essential step in the viral lifecycle [].
, primarily involving condensation and substitution. Notable reactions include:

  • Knoevenagel Condensation: This reaction occurs when 3-acetyl-4-hydroxy-2H-chromen-2-one is reacted with carbonyl compounds in the presence of catalytic ammonium acetate, leading to the formation of various derivatives .
  • Formation of Schiff Bases: The compound can react with amines to form Schiff bases, demonstrating its versatility in synthesizing new compounds with potential biological activity .

Research indicates that 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits significant biological activities:

  • Inhibition of Lipoxygenase: It has been shown to inhibit both human and soybean lipoxygenase, which plays a crucial role in inflammatory processes .
  • Antioxidant Properties: The compound possesses antioxidant activity, contributing to its potential in mitigating oxidative stress-related diseases.

Several methods have been developed for synthesizing 3-acetyl-4-hydroxy-2H-chromen-2-one:

  • Conventional Synthesis: Acetylation of 4-hydroxycoumarin using acetyl chloride or acetic anhydride under basic conditions yields the desired product .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which can significantly reduce synthesis time compared to conventional methods .
  • One-Pot Multi-component Reactions: These approaches allow for the synthesis of various derivatives in a single reaction step, improving efficiency .

The applications of 3-acetyl-4-hydroxy-2H-chromen-2-one span several fields:

  • Pharmaceuticals: Its lipoxygenase-inhibiting properties make it a candidate for developing anti-inflammatory drugs.
  • Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations to combat oxidative damage.

Several compounds share structural similarities with 3-acetyl-4-hydroxy-2H-chromen-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxycoumarinHydroxy group at position 4Serves as a precursor for synthesizing various coumarin derivatives.
7-HydroxycoumarinHydroxy group at position 7Exhibits strong antioxidant properties and has applications in cancer therapy.
3-(N-butylethanimidoyl)-4-hydroxycoumarinContains an imine functional groupDemonstrates specific inhibitory activity against muscle myosin ATPase .

These compounds highlight the unique structural features and biological activities of 3-acetyl-4-hydroxy-2H-chromen-2-one, emphasizing its potential as a versatile scaffold for drug development.

XLogP3

1.3

UNII

43DSV8PKL9

Other CAS

2555-37-5

Wikipedia

3-Acetyl-4-hydroxy-2-benzopyrone

Dates

Modify: 2023-08-16

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